molecular formula C17H14 B14300133 4,5,6-Trihydrobenz[de]anthracene CAS No. 112772-04-0

4,5,6-Trihydrobenz[de]anthracene

Cat. No.: B14300133
CAS No.: 112772-04-0
M. Wt: 218.29 g/mol
InChI Key: QUOCOXKLVRYLTP-UHFFFAOYSA-N
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Description

4,5,6-Trihydrobenz[de]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzanthracene core with partial hydrogenation at the 4, 5, and 6 positions. Such modifications alter electronic properties, solubility, and reactivity compared to fully aromatic anthracene derivatives. The introduction of hydrogenation or hydroxyl groups (as implied by "trihydro") can enhance applications in materials science and pharmacology by modulating photophysical behavior and metabolic pathways .

Properties

CAS No.

112772-04-0

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[a]phenalene

InChI

InChI=1S/C17H14/c1-2-9-15-13(5-1)11-14-8-3-6-12-7-4-10-16(15)17(12)14/h1-3,5-6,8-9,11H,4,7,10H2

InChI Key

QUOCOXKLVRYLTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC3=CC4=CC=CC=C4C(=C23)C1

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Dihydroxy-9,10-anthraquinone

  • Reactants : Resorcinol and tetrahydrophthalic anhydride.
  • Catalyst : Boric acid.
  • Conditions : Reflux in tetrahydrofuran (THF)/water (3:1 v/v).
  • Yield : ~70% (analogous to dihydroxy derivatives).

Selective Alkylation of Hydroxyl Groups

  • Alkylating Agents : Dimethyl sulfate (Me₂SO₄) or diethyl sulfate.
  • Base : 50% aqueous KOH.
  • Catalyst : TBAB (phase-transfer catalyst).
  • Conditions : 20–30°C, 24-hour stirring.
  • Yield : 67–69% for dialkoxy products.

Zinc-Mediated Reduction to Anthracene

  • Reductant : Super-fine zinc dust.
  • Solvent : Glacial acetic acid.
  • Conditions : Reflux for 24 hours.
  • Yield : 63–64%.

Adaptation for Trihydroxy Systems : Introducing a third hydroxyl group would require additional protection/deprotection steps or alternative alkylating agents. For instance, using propyl sulfate (C₃H₇SO₄) could yield trialkoxy intermediates, though no explicit data exists for this modification.

Diels-Alder Cycloaddition for Ring Formation

Diels-Alder reactions are pivotal for constructing the anthracene backbone. A proposed route involves:

  • Dienophile : Maleic anhydride.
  • Diene : 1,3-butadiene derivative with pre-installed hydroxyl groups.
  • Conditions : Thermal activation (150°C, inert atmosphere).

Post-cycloaddition steps would include:

  • Aromatization via dehydrogenation (e.g., palladium on carbon).
  • Selective oxidation to introduce hydroxyl groups.

Limitations : Regioselectivity in hydroxylation remains a challenge, as electrophilic substitution favors α- and γ-positions in anthracene.

Oxidative Functionalization of Dihydrodiol Precursors

Studies on benz[a]anthracene dihydrodiols reveal that oxidation with cytochrome P450 enzymes or chemical oxidants (e.g., OsO₄) can introduce hydroxyl groups. For 4,5,6-Trihydrobenz[de]anthracene:

  • Starting Material : 3,4-dihydrobenz[de]anthracene.
  • Oxidizing Agent : Osmium tetroxide (stereoselective syn-dihydroxylation).
  • Conditions : Water/acetone, 0°C.

This method faces hurdles in achieving triple hydroxylation without over-oxidation to quinones.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Haworth Synthesis Friedel-Crafts, Reduction 64–69 Scalable, established protocol No trihydroxy precedent
Alkylation-Reduction Alkylation, Zn/HAc reduction 63–67 High regioselectivity Requires hydroxyl protection
Diels-Alder Cycloaddition, Aromatization N/A Modular backbone assembly Low regiocontrol for hydroxylation
Oxidative Functionalization Dihydrodiol oxidation 40–50* Stereoselective Risk of over-oxidation

*Estimated based on analogous dihydrodiol oxidations.

Mechanism of Action

The mechanism of action of 4,5,6-Trihydrobenz[de]anthracene involves its interaction with various molecular targets and pathways. Its extended aromatic system allows it to participate in π-π interactions, which can influence its binding to biological macromolecules and its photophysical properties . The specific pathways involved may vary depending on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

Key structural analogs include anthracene, benz[a]anthracene, and dibenz[a,h]anthracene. Hydrogenation or functional group substitutions significantly influence their properties:

Compound Molecular Formula Key Structural Features Reference
Anthracene C₁₄H₁₀ Fully aromatic, planar structure
Benz[a]anthracene C₁₈H₁₂ Four fused benzene rings
Dibenz[a,h]anthracene C₂₂H₁₄ Five fused rings; higher hydrophobicity
5,6-Dihydro-4H-benz[de]anthracene C₁₇H₁₄ Partial hydrogenation at 5,6 positions

Key Observations :

  • Hydrogenation reduces aromaticity, increasing solubility and altering electronic transitions .
  • Larger PAHs (e.g., dibenzanthracene) exhibit higher hydrophobicity (log Kow ~6.5–7.0), impacting environmental persistence .

Photophysical Properties

Triplet energy, fluorescence quantum yields, and exciplex formation vary with structural modifications:

Table 2: Photophysical Data for Anthracene Derivatives
Compound Triplet Energy (eV) Fluorescence Quantum Yield (ΦF) Notable Behavior Reference
Anthracene 1.77 ~100% (in solution) Vibronic emission at 415–420 nm
m-Carborane-anthracene dyads N/A 63–100% Aggregation-induced emission
5,6-Dihydro-4H-benz[de]anthracene N/A Not reported Reduced π-conjugation due to hydrogenation

Key Observations :

  • Anthracene derivatives with extended conjugation (e.g., carborane dyads) achieve near-unity quantum yields in solution, making them ideal for optoelectronics .

Key Observations :

  • Anthracene is more readily biodegraded than benz[a]anthracene due to simpler structure .
  • Methylated derivatives (e.g., 7-methylbenz[a]anthracene) exhibit higher carcinogenicity via diol-epoxide formation .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4,5,6-Trihydrobenz[de]anthracene derivatives?

  • Methodological Answer : Co-carbonization with anthracene oil can reduce aromatic condensation and improve mobility in blended pitches, as demonstrated by adjusting anthracene oil content to modulate softening points and insolubility profiles. Proximate analysis (e.g., toluene-insoluble content) should be monitored to assess structural integrity .
  • Key Parameters : Softening point (SP), quinoline-insoluble (QI) content, and coking value (CV) are critical metrics for evaluating synthetic efficiency.

Q. How can researchers validate the purity of 4,5,6-Trihydrobenz[de]anthracene using chromatographic methods?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with monolithic columns (e.g., Chromolith® RP-18) provides high theoretical plate counts (≥80,000 N/m) for resolving complex mixtures. Anthracene derivatives exhibit capacity factors (k') between 3.9–4.6 under standardized conditions, enabling precise impurity detection .
  • Validation Protocol : Spot-testing at varying concentrations via thin-layer chromatography (TLC) can identify impurities, with anthracene standards used as benchmarks .

Q. What spectroscopic techniques are suitable for characterizing the photophysical properties of 4,5,6-Trihydrobenz[de]anthracene?

  • Methodological Answer : Time-resolved transient absorption spectroscopy (e.g., streak imaging) quantifies triplet-triplet absorption kinetics in supercritical CO₂, with molar extinction coefficients pressure-dependent at 40°C . Fluorescence quenching studies using nitromethane can further elucidate excited-state behavior .

Advanced Research Questions

Q. How can contradictory data on charge-transport properties of anthracene derivatives be resolved?

  • Methodological Answer : Quantum mechanical/embedded-charge (QM/EC) modeling reconciles discrepancies between experimental and computed vertical detachment energies (vDEs). For anthracene clusters, polarization energies account for ~69% of bulk experimental values, requiring corrections for delocalization effects in amorphous systems .
  • Case Study : Adjusting cluster radii (15–16 Å) and layer configurations improves alignment with experimental vDEs, reducing deviations to 0.2–0.3 eV .

Q. What experimental designs minimize polycyclic aromatic hydrocarbon (PAH) formation in studies involving 4,5,6-Trihydrobenz[de]anthracene?

  • Methodological Answer : Box–Behnken design optimizes parameters like cooking time (24.9 min), fat ratio (7.9%), and heat-source distance (21.8 cm) to suppress benzo[a]anthracene formation. Limit of detection (LOD: 0.4 µg/kg) and quantitation (LOQ: 1.1 µg/kg) ensure compliance with PAH safety thresholds .
  • Analytical Validation : Gas chromatography-mass spectrometry (GC-MS) with DB-5 columns (30 m × 0.25 mm) confirms PAH profiles, using retention indices (RI: 2871) for identification .

Q. How do metabolic pathways influence the toxicity profile of 4,5,6-Trihydrobenz[de]anthracene?

  • Methodological Answer : Human cytochrome P450 enzymes activate PAHs via dihydrodiol intermediates (e.g., 7,12-DMBA-3,4-diol). Comparative metabolism assays using liver microsomes quantify hydroxylation rates, with LC-MS/MS tracking metabolite formation (e.g., 3-hydroxybenz[a]anthracene) .
  • Biomarker Correlation : Urinary 3-OH-B(a)A levels correlate with exposure doses, validated via NMR/HPLC in longitudinal cohort studies .

Data Analysis & Contradiction Management

Q. What statistical approaches address variability in anthracene-based polymer stability studies?

  • Methodological Answer : Multivariate regression models evaluate dimer dissociation enthalpies in 9-substituted anthracenes, identifying functional groups that enhance thermal stability. Scission kinetics under UV exposure are modeled using Arrhenius plots, with activation energies compared to non-functional analogs .
  • Contradiction Resolution : Discrepancies in photostability data require controlled humidity conditions (≤30% RH) to prevent hydrolysis interference .

Q. How can electron-induced fragmentation patterns of anthracene derivatives be standardized?

  • Methodological Answer : Low-energy electron impact (5–70 eV) mass spectrometry differentiates anthracene from phenanthrene via hydrogen rearrangement patterns. Fragment ion ratios (e.g., m/z 178 vs. 152) are benchmarked against NIST spectral libraries .
  • Reproducibility : Full-scan MS datasets (n=200 spectra) ensure statistical robustness, with ICC >0.8 for intra-lab reproducibility .

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